4-Chloro-1H-indazole-3,6-diol

Description

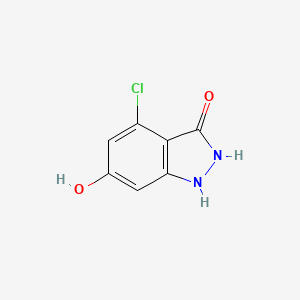

4-Chloro-1H-indazole-3,6-diol is a heterocyclic compound featuring an indazole core substituted with hydroxyl groups at positions 3 and 6 and a chlorine atom at position 3. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the diol groups and halogen-mediated reactivity.

Properties

IUPAC Name |

4-chloro-6-hydroxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEJAGVNHYEKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indazole-3,6-diol can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-chlorobenzaldehyde and hydrazine can produce the desired indazole compound . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions, metal-catalyzed reactions, and reductive cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-indazole-3,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

4-Chloro-1H-indazole-3,6-diol has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-indazole-3,6-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences among 4-Chloro-1H-indazole-3,6-diol and analogs:

Key Observations :

Physical and Spectral Properties

Melting Points and Stability

- This compound derivatives : Methyl ester analogs (e.g., 6-Methyl 4-chloro-1H-indazole-3,6-dicarboxylate) are solids with high thermal stability, though exact melting points are unspecified .

- Halogenated Indazoles : 6-Chloro-3-iodo-4-nitro-1H-indazole and 4-Fluoro-6-iodo-1H-indazole exhibit high melting points (>200°C), attributed to strong halogen interactions and molecular rigidity .

- Indole Derivatives : Compounds like 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) show melting points >200°C due to aromatic stacking and halogen bonding .

Spectral Data

- IR Spectroscopy : Hydroxyl groups in this compound would display broad O-H stretches (~3200–3400 cm⁻¹), comparable to NH stretches in analogs (e.g., 3390 cm⁻¹ in 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) .

- NMR : The diol’s hydroxyl protons would resonate downfield (δ 5–6 ppm in DMSO-d₆), similar to NH signals in pyrazoline derivatives (δ 9.55 ppm for triazole protons) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Chloro-1H-indazole-3,6-diol with high purity?

- Methodology : Synthesis often involves halogenation and hydroxylation steps. For example, Mannich reactions (as seen in diaza-crown ether syntheses) can be adapted by substituting substrates with chloro-indazole precursors . Purification via column chromatography using polar solvents (e.g., ethyl acetate/methanol gradients) is critical. Purity validation should combine HPLC (≥95% purity) and H/C NMR to confirm absence of regioisomers or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad signals at δ 5–6 ppm). C NMR confirms chlorine substitution via deshielding effects on adjacent carbons .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H] for CHClNO: 187.0143).

- IR : Stretching vibrations for -OH (3200–3500 cm) and C-Cl (650–750 cm) .

Q. How can researchers validate the crystallinity of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts. Twinning or disorder in the crystal lattice may require iterative refinement cycles .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chlorine substitution in indazole derivatives?

- Methodology : Chlorination via electrophilic aromatic substitution (e.g., using Cl/FeCl) favors the 4-position due to electron-donating effects of adjacent hydroxyl groups. Competitive pathways (e.g., 5- or 7-chloro isomers) can arise under radical-initiated conditions. Monitor reaction kinetics using in-situ UV-Vis spectroscopy to optimize time/temperature for >90% regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare IC values across analogs (e.g., 3,6-dihydroxy vs. 3-methoxy substitutions) to identify critical functional groups.

- Computational Modeling : Molecular docking (e.g., MOE software) predicts binding affinities to target proteins (e.g., kinases) and explains outliers in experimental data .

Q. How can researchers address discrepancies in spectroscopic data caused by tautomerism in this compound?

- Methodology : Tautomeric equilibria between enol and keto forms can split NMR signals. Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) to observe coalescence. DFT calculations (e.g., Gaussian) model energy barriers and predict dominant tautomers under specific conditions .

Q. What experimental design minimizes byproduct formation during large-scale synthesis?

- Methodology :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., di-chlorination).

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate concentrations for real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.